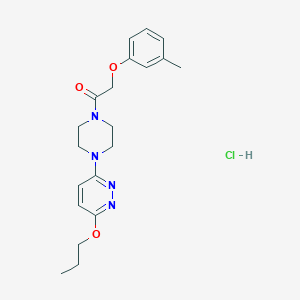
1-(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H27ClN4O3 and its molecular weight is 406.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride is a synthetic compound that belongs to a class of piperazine derivatives. These compounds are frequently investigated for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN4O3, with a molecular weight of approximately 410.87 g/mol. The structure features a piperazine ring linked to a pyridazine moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Equilibrative Nucleoside Transporters (ENTs):
Research indicates that compounds containing piperazine and pyridazine moieties can act as selective inhibitors of ENTs, which play a critical role in nucleotide synthesis and adenosine regulation. Specifically, modifications to the phenoxy and piperazine groups enhance the inhibitory effects against ENT1 and ENT2, making them potential candidates for cancer therapy .
2. Interaction with Neurotransmitter Receptors:
Piperazine derivatives are known to interact with dopamine and serotonin receptors. This suggests potential antipsychotic or antidepressant properties, as these receptors are integral to mood regulation .
3. Antioxidant Activity:
Some studies have shown that related compounds exhibit antioxidant properties, which could contribute to neuroprotective effects in various models of neurotoxicity .
Study on ENTs Inhibition
A study focused on the synthesis and biological evaluation of analogues of this compound demonstrated significant inhibition of ENT1 and ENT2. The results indicated that structural modifications led to enhanced selectivity, suggesting that this compound could serve as a lead in developing new cancer therapeutics .
Neuroprotective Effects
Another investigation explored the neuroprotective effects of similar piperazine derivatives against glutamate-induced neurotoxicity in PC12 cells. The findings revealed that these compounds could effectively mitigate oxidative stress, highlighting their potential in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-Fluorophenyl)piperazine | Contains a fluorophenyl group | Inhibitor of ENTs |
| Draflazine | Piperazine derivative with additional substituents | Selective for ENT2 |
| FPMINT | Similar piperazine structure with naphthalene moiety | More selective for ENT2 than ENT1 |
This table illustrates how this compound compares to other structurally similar compounds, emphasizing its unique combination of functional groups that may confer distinct pharmacological properties.
特性
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3.ClH/c1-3-13-26-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)15-27-17-6-4-5-16(2)14-17;/h4-8,14H,3,9-13,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKMISRBFXFLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














